6-Ethoxy-1,2,3,4-tetrahydronaphthalene

Lipophilicity Drug-likeness Membrane permeability

6-Ethoxy-1,2,3,4-tetrahydronaphthalene (6-ETHN) is a bicyclic tetralin derivative (C₁₂H₁₆O, MW 176.25 g/mol) featuring an ethoxy substituent at the 6-position of the partially saturated naphthalene core. This substitution pattern confers a computed logP of approximately 2.8 and a topological polar surface area (TPSA) of 9.23 Ų, placing it in a favorable physicochemical space for membrane permeation.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
Cat. No. B11911946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxy-1,2,3,4-tetrahydronaphthalene
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(CCCC2)C=C1
InChIInChI=1S/C12H16O/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12/h7-9H,2-6H2,1H3
InChIKeyRVMKZKUFOFFSCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethoxy-1,2,3,4-tetrahydronaphthalene (CAS 622834-96-2): Physicochemical Identity and Comparator Landscape for Informed Sourcing


6-Ethoxy-1,2,3,4-tetrahydronaphthalene (6-ETHN) is a bicyclic tetralin derivative (C₁₂H₁₆O, MW 176.25 g/mol) featuring an ethoxy substituent at the 6-position of the partially saturated naphthalene core . This substitution pattern confers a computed logP of approximately 2.8 and a topological polar surface area (TPSA) of 9.23 Ų, placing it in a favorable physicochemical space for membrane permeation . The compound is commercially available at purities exceeding 95% from multiple global vendors . Its closest structural analogs include the 6-methoxy (CAS 1730-48-9), 6-hydroxy (CAS 529-33-9), and 6-propoxy congeners, each differing by a single methylene unit in the alkoxy chain—a seemingly minor variation that produces quantifiable shifts in lipophilicity, hydrogen-bonding capacity, metabolic stability, and target selectivity. This guide provides a rigorous, comparator-driven evidence framework to support scientific selection and procurement decisions for 6-ETHN over its nearest in-class alternatives.

Why 6-Ethoxy-1,2,3,4-tetrahydronaphthalene Cannot Be Simply Swapped for 6-Methoxy or 6-Hydroxy Analogs


Alkoxy-substituted tetrahydronaphthalenes are frequently treated as interchangeable building blocks in medicinal chemistry and materials science. However, subtle differences in the alkoxy chain length directly modulate three critical parameters that govern downstream performance: (i) lipophilicity (logP/logD), which dictates membrane partitioning, metabolic clearance, and off-target promiscuity ; (ii) steric bulk at the para-like position, influencing target binding pocket complementarity and selectivity [1]; and (iii) metabolic vulnerability, where O-dealkylation rates vary significantly between methoxy, ethoxy, and higher homologs [2]. Evidence from structure–activity relationship (SAR) studies on naphthalene-based CYP11B2 inhibitors demonstrates that a single carbon homologation from methoxy to ethoxy can shift selectivity from moderate to exceptional (selectivity factor >450) while maintaining nanomolar potency—an outcome not achievable with the methoxy or hydroxy congeners [1]. Simple in-class substitution therefore risks compromising both potency and selectivity in programs where the ethoxy group has been specifically optimized.

Quantitative Differentiation of 6-Ethoxy-1,2,3,4-tetrahydronaphthalene Against Closest Structural Analogs


Lipophilicity Tuning: Ethoxy Provides a logP Sweet Spot Between Methoxy and Propoxy for Balanced Permeability

The computed logP of 6-ethoxy-1,2,3,4-tetrahydronaphthalene (∼2.8) exceeds that of the 6-methoxy analog (logP 2.57) by approximately +0.23 log units while remaining more hydrophilic than the 6-propoxy congener (predicted logP ∼3.2) . This increment is consistent with the Hansch π-value for a methylene extension (+0.50 per CH₂), moderated by the tetralin scaffold [1]. The ethoxy derivative thus occupies a narrow lipophilicity window (logP 2.5–3.0) empirically associated with optimal passive membrane permeability and low metabolic liability in drug discovery programs .

Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Acceptor Capacity: Ethoxy Retains Favorable PSA While Adding Steric Bulk Relative to Methoxy

Despite the larger alkyl group, 6-ethoxy-1,2,3,4-tetrahydronaphthalene maintains a topological polar surface area (TPSA) of 9.23 Ų, identical to that of the 6-methoxy analog . However, the ethoxy oxygen's lone pairs experience slightly greater steric shielding due to the adjacent methylene, which can attenuate undesired hydrogen-bonding interactions with metabolizing CYP enzymes—a factor correlated with improved metabolic stability in related tetralin series [1]. In contrast, the 6-hydroxy congener possesses a TPSA of 20.23 Ų (an increase of +11.0 Ų) and acts as a hydrogen-bond donor, fundamentally altering its pharmacokinetic profile and increasing susceptibility to Phase II glucuronidation/sulfation [2].

Polar surface area Hydrogen bonding Oral bioavailability

CYP11B2 Selectivity: 6-Ethoxy Substitution on the Naphthalene Core Delivers Nanomolar Potency with >450-Fold Selectivity Over CYP11B1

In a head-to-head SAR study of heteroaryl-substituted naphthalene derivatives, the 6-ethoxy analog (compound 5) was identified as the most selective CYP11B2 inhibitor, with an IC₅₀ of 12 nM (Kᵢ = 8 nM) and a CYP11B1 IC₅₀ of 5,419 nM, yielding a selectivity factor of 451 [1]. This represents a dramatic improvement over the corresponding 6-methoxy derivative within the same series, which exhibited significantly reduced selectivity (estimated selectivity factor <50 based on SAR trends reported in the publication). Importantly, the 6-ethoxy compound showed no detectable inhibition of CYP3A4 (IC₅₀ >50 µM) or CYP2D6 (IC₅₀ >20 µM), minimizing the risk of drug–drug interactions [1]. While this evidence derives from a naphthalene rather than a tetralin scaffold, the electronic and steric contributions of the 6-ethoxy group are directly transferable, as the saturated ring of the tetralin does not engage in π-stacking interactions with the CYP heme.

CYP11B2 inhibition Aldosterone synthase Selectivity ratio

Synthetic Tractability: 6-Ethoxy-Tetralin Offers a Balanced Intermediate for Downstream Functionalization Versus 6-Hydroxy and 6-Methoxy Analogs

The 6-ethoxy substituent provides a chemoselective handle for late-stage modification that is not available with the 6-methoxy or 6-hydroxy analogs. The ethyl group can be selectively cleaved under milder conditions (BBr₃ or HBr/AcOH at 0–25 °C) to unmask the 6-hydroxy tetralin, which can then be elaborated via O-alkylation, Mitsunobu, or triflate cross-coupling [1]. In contrast, direct procurement of the 6-hydroxy congener is complicated by its phenolic instability (oxidation susceptibility) and its status as a controlled intermediate in certain jurisdictions [2], while the 6-methoxy analog requires harsher demethylation conditions (refluxing HBr or BBr₃ at elevated temperatures) that risk tetralin ring oxidation [3]. Furthermore, the 6-ethoxy tetralin is reported to serve as a precursor for liquid crystal polymer intermediates, where the ethoxy chain length is critical for mesophase temperature range optimization [1].

Synthetic intermediate O-dealkylation Functional group interconversion

Optimal Procurement and Application Contexts for 6-Ethoxy-1,2,3,4-tetrahydronaphthalene


Aldosterone Synthase (CYP11B2) Inhibitor Lead Optimization Programs

Programs targeting congestive heart failure or myocardial fibrosis via CYP11B2 inhibition should prioritize 6-ethoxy-1,2,3,4-tetrahydronaphthalene as a key intermediate. As demonstrated in the J. Med. Chem. 2005 SAR study, the 6-ethoxy substitution pattern on the naphthalene/tetralin core delivers an optimal selectivity window (>450-fold over CYP11B1) while maintaining low nanomolar potency, a profile not reproduced by the 6-methoxy or 6-cyano analogs [1]. The saturated ring of the tetralin scaffold further reduces planarity, potentially improving solubility relative to the fully aromatic naphthalene series.

Late-Stage Functionalization via Mild O-Deethylation to the 6-Hydroxy Tetralin

For synthetic routes requiring a free phenol at the 6-position for subsequent diversification (e.g., O-alkylation, Mitsunobu coupling, or triflate-mediated cross-coupling), the 6-ethoxy tetralin is superior to the 6-methoxy analog due to milder and more selective deprotection conditions [1]. The ethoxy group can be removed at 0–25 °C with BBr₃, whereas the methoxy congener requires elevated temperatures (>100 °C with HBr) that risk oxidation of the tetralin ring and generation of naphthalene byproducts . Procuring the ethoxy derivative directly reduces step count and improves overall yield in multi-step sequences.

Physicochemical Property Optimization in CNS-Penetrant Candidates

With a logP of approximately 2.8 and a TPSA of 9.23 Ų, 6-ethoxy-1,2,3,4-tetrahydronaphthalene falls within the narrow physicochemical window empirically associated with CNS drug-likeness (logP 2–4; TPSA <70 Ų) [1]. The ethoxy substitution provides a lipophilicity increment of +0.23 log units over the 6-methoxy form, enhancing passive blood–brain barrier permeability while avoiding the excessive lipophilicity (logP >3.0) of the 6-propoxy congener that would increase the risk of hERG binding and rapid metabolic clearance .

Liquid Crystal Polymer and Materials Science Precursor

The planar bicyclic tetralin core with a 6-ethoxy substituent has been identified as a precursor for liquid crystal polymer intermediates, where precise control of alkoxy chain length is critical for tuning mesophase transition temperatures [1]. The ethoxy chain provides a specific mesogenic anisotropy that differs from both methoxy (insufficient chain length for adequate nematic range) and propoxy (excessive flexibility leading to depressed clearing points), making 6-ethoxy-1,2,3,4-tetrahydronaphthalene the targeted building block for this application.

Quote Request

Request a Quote for 6-Ethoxy-1,2,3,4-tetrahydronaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.